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Evidence on Toxicity & Dose Management

The following table summarizes core findings from recent studies on infigratinib-associated toxicities,

which form the basis for the subsequent troubleshooting guidance.

Evidence
Category

Key Findings

Implication for
Management

Citation

Real-World Safety
Analysis (FAERS
Database)

Comprehensive
Side Effect Profile

Gastrointestinal (26 reports) and
skin/subcutaneous disorders (21 reports)
were most common. Dehydration and skin
exfoliation identified as unexpected AEs. A
statistically significant lower dose was
reported in severe vs. non-severe cases
(113.82 mg vs 125 mg).

Very common (=10%) effects include nail
toxicity (57%), stomatitis (56%), dry skin
(23%), alopecia (38%), diarrhea (24%),
nausea (19%), and vomiting (21%).

Suggests dose may
correlate with AE
severity. Highlights
need to monitor for
unlabeled AEs like
dehydration.

Confirms a high
incidence of
dermatologic and Gl
events, necessitating
proactive
management.

[1]

[2]
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Evidence o Implication for L
Key Findings Citation
Category Management
Preclinical Dose- In a mouse model of hypochondroplasia, a Supports the [3]
Finding Study low dose of 1 mglkg/day showed exploration of low-dose
significant improvement in skeletal growth regimens or
while minimizing side effects. intermittent dosing to

maintain efficacy while
reducing toxicity.

FAQs & Troubleshooting Guides

Gastrointestinal Toxicity

¢ Q: What are the most common GI adverse events, and how can they be managed?

o A: Stomatitis (56%), constipation (30%), abdominal pain (26%), dry mouth (25%), diarrhea
(24%), nausea (19%), and vomiting (21%) are very common [2]. Management strategies
include:

= Dose Modification: The strong dose-severity relationship suggests that dose reduction
should be a primary consideration for severe or persistent Gl toxicity [1].

= Supportive Care: Implement standard supportive care, including antiemetics for nausea
and vomiting, and antidiarrheals for diarrhea. For stomatitis and dry mouth, recommend
saline mouth rinses and saliva substitutes.

¢ Q: Are there any unexpected GI effects to monitor?

o A: Yes. Dehydration has been identified as an unexpected adverse event with a high signal
intensity in post-marketing data. This is likely a consequence of other Gl effects like diarrhea
and vomiting. Monitor patients for signs of dehydration and encourage fluid intake [1].

Dermatologic Toxicity

¢ Q: What skin and nail toxicities are associated with infigratinib?
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o A: Nail toxicity (57%), alopecia (38%), dry skin (23%), and palmar-plantar erythrodysesthesia
syndrome (33%) are very common [2].

o Unexpected AE: Skin exfoliation is another unexpected adverse event identified in
pharmacovigilance studies and should be closely monitored [1].

¢ Q: What is the underlying mechanism for these toxicities?

o A: The toxicities are isoform-specific. Potent inhibition of FGFR2 is a known driver of severe
nail and skin toxicity, as this receptor plays a key role in skin cell regulation [4].

Ocular Toxicity

¢ Q: What ocular side effects should researchers be aware of?
o A: Dry eye (44%), eyelash changes (25%), and blurred vision (21%) are very common [2]. A
dedicated study also reported more serious ocular events, including:
= Corneal Epitheliopathy: Punctate keratitis and epithelial defects.
= Corneal Haze: Permanent haze in the anterior basement membrane or Descemet's
membrane in some patients [5].
o Management: The study found that these events often resolved upon drug discontinuation. For
severe cases, the use of autologous serum drops (ASDs) alongside a cyclical dosing
schedule (3 weeks on/1 week off) allowed for therapy continuation without epithelial breakdown

[5].

Experimental Protocols for Toxicity Investigation

For researchers investigating these toxicities in preclinical models, here are detailed methodologies from the

literature.

Protocol for In Vivo Efficacy & Toxicity Assessment in Mice

This protocol is adapted from a study investigating infigratinib in a hypochondroplasia mouse model and

demonstrates a low-dose, sustained administration approach [3].
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Start: Generate Fgfr3N534K/+ Mouse Model

:

Genotype mice using PCR

l

Formulate Infigratinib
(3.5 mM HCI, 5% DMSO)

l

Administer Subcutaneously

LN

Daily Dosing Group Intermittent Dosing Group
(1 mg/kg/day, P3-P23) (1 mg/kg every 3 days, P3-P15)

e

Monitor Clinical Observations
(hind-limb movement, posture, tail, paws)

'

Measure Growth Metrics
(naso-anal length, tail length)

l

Sacrifice and Analyze
(Day 18 or 24)

Click to download full resolution via product page

Key Procedures:

¢ Animal Model: Fgfr3N534K/+ mice, a model for hypochondroplasia [3].
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e Dosing: A low dose of 1 mg/kg administered subcutaneously, comparing daily and intermittent
regimens [3].

¢ Formulation: Infigratinib phosphate salt suspended in 3.5 mM HCI with 5% DMSO [3].

¢ Endpoint Measurements: Skeletal growth (naso-anal length), tail length, and detailed clinical
observations for side effects every 3 days [3].

Protocol for In Vitro Potency Assessment

This method describes how to evaluate the inhibitory potency of infigratinib against specific FGFR3

variants in a chondrogenic cell line [3].
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Start: Generate Stable Cell Lines

l

Clone 9 HCH-associated FGFR3
variants into pLVpuro vector

l

Produce Lentivirus in 293T cells

'

Transduce ATDC5 mouse
chondrogenic cell line

l

Select with puromycin for 2 weeks

'

Confirm FGFR3 protein
expression via Western Blot

'

In Vitro Treatment & Assay

'

Serum-starve cells
and treat with Infigratinib

l

Stimulate with FGF2 ligand

l

MNMunntifir nERK1/) and tatal ERW1/7D
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using ELISA

l

Calculate IC50 values from
dose-response curves
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Key Procedures:

e Cell Line: ATDC5 mouse chondrogenic cells [3].

e Transduction: Stable cell lines are generated for 9 different hypochondroplasia (HCH)-associated
FGFR3 variants (e.g., N540K, K650Q) using lentivirus [3].

e Assay: Cells are treated with infigratinib, stimulated with FGF2, and the inhibition of the
downstream MAPK pathway is measured via phosphorylated ERK (pERK) ELISA [3].

e Output: The half-maximal inhibitory concentration (IC50) is determined for each variant, establishing
compound potency [3].

Key Takeaways for Your Research

e Dose is Critical: The evidence strongly suggests a link between dose and adverse event severity.
For managing toxicity in a research or clinical setting, dose reduction or intermittent dosing should
be a primary consideration [1] [3].

¢ Monitor for Unexpected Events: Be vigilant for dehydration and skin exfoliation, as these are not
prominently featured on the drug label but have strong real-world evidence [1].

e Mechanism-Driven Strategies: Consider that FGFR2 inhibition drives skin toxicity, while FGFR1
inhibition causes hyperphosphatemia. This knowledge can help focus monitoring efforts [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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